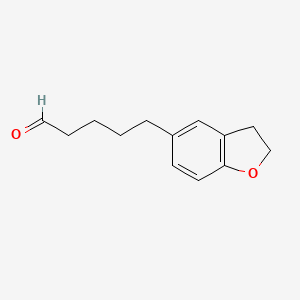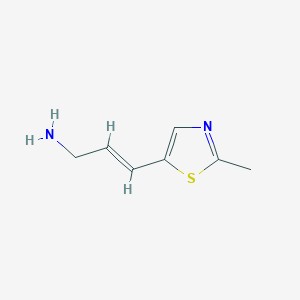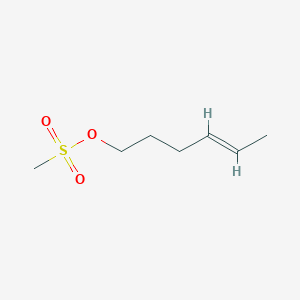
(4E)-hex-4-en-1-ylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-hex-4-en-1-ylmethanesulfonate is an organic compound characterized by the presence of a hex-4-en-1-yl group attached to a methanesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-hex-4-en-1-ylmethanesulfonate typically involves the reaction of hex-4-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Hex-4-en-1-ol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-hex-4-en-1-ylmethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or amines.
Oxidation Reactions: The double bond in the hex-4-en-1-yl group can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone can be used.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Major Products
Substitution: Formation of hex-4-en-1-yl iodide.
Oxidation: Formation of hex-4-en-1,2-epoxide.
Reduction: Formation of hexane.
Wissenschaftliche Forschungsanwendungen
(4E)-hex-4-en-1-ylmethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the methanesulfonate group can be cleaved to release the active drug.
Industrial Applications: Used in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4E)-hex-4-en-1-ylmethanesulfonate involves its interaction with nucleophiles, leading to the cleavage of the methanesulfonate group. This reaction can be catalyzed by enzymes or occur under basic conditions. The molecular targets include various nucleophilic sites in biological molecules or synthetic intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-4-en-1-yl acetate: Similar structure but with an acetate group instead of methanesulfonate.
Hex-4-en-1-yl bromide: Similar structure but with a bromide group.
Hex-4-en-1-yl tosylate: Similar structure but with a tosylate group.
Uniqueness
(4E)-hex-4-en-1-ylmethanesulfonate is unique due to the presence of the methanesulfonate group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing the hex-4-en-1-yl group into other molecules.
Eigenschaften
Molekularformel |
C7H14O3S |
|---|---|
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
[(E)-hex-4-enyl] methanesulfonate |
InChI |
InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+ |
InChI-Schlüssel |
ZHVIAXMWQPICEG-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/CCCOS(=O)(=O)C |
Kanonische SMILES |
CC=CCCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


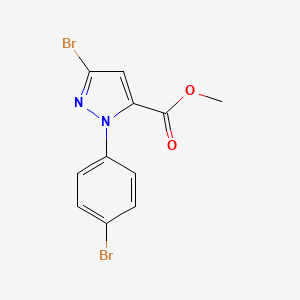
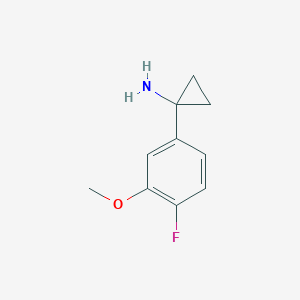
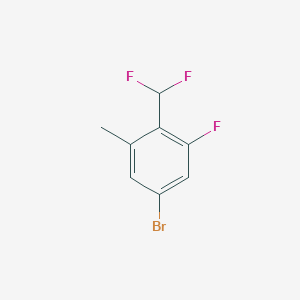
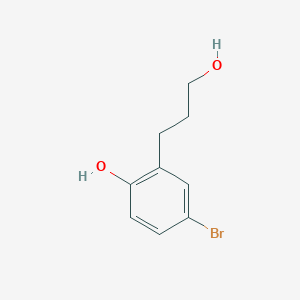
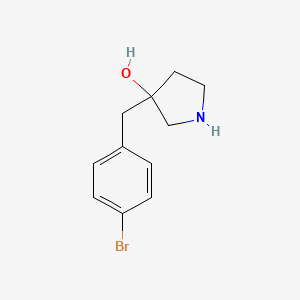

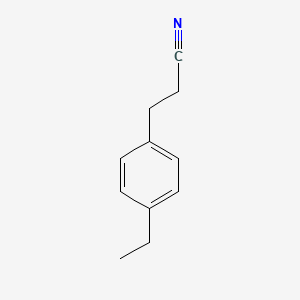
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

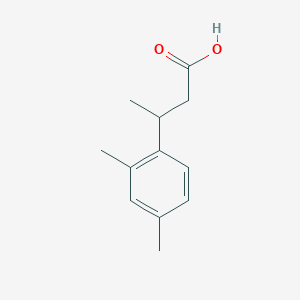
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
